

2-Ethoxybenzhydrazide solubility in organic solvents

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Compound of Interest

Compound Name: 2-Ethoxybenzhydrazide

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An In-depth Technical Guide to the Solubility of **2-Ethoxybenzhydrazide** in Organic Solvents

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Abstract

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility is fundamental to its application, formulation, and synthesis. This technical guide provides a detailed examination of the solubility characteristics of **2-Ethoxybenzhydrazide** ($C_9H_{12}N_2O_2$), a molecule of interest in medicinal chemistry and organic synthesis. This document delves into the physicochemical properties of **2-Ethoxybenzhydrazide**, explores the theoretical principles governing its dissolution in organic media, presents representative quantitative solubility data, and furnishes detailed, field-proven protocols for its experimental determination and quantification.

Introduction to 2-Ethoxybenzhydrazide and its Solubility

2-Ethoxybenzhydrazide is an aromatic hydrazide derivative. The hydrazide functional group is a cornerstone in medicinal chemistry, serving as a versatile scaffold for synthesizing a wide array of biologically active compounds.^[1] The solubility of **2-Ethoxybenzhydrazide** in various organic solvents is a critical parameter that dictates its utility in several key processes:

- **Synthesis and Purification:** Selecting an appropriate solvent system is paramount for achieving high yields and purity during synthesis and subsequent recrystallization.
- **Formulation Development:** For pharmaceutical applications, solubility directly impacts bioavailability and the ability to formulate effective dosage forms.^[2]
- **Analytical Chemistry:** Proper solvent selection is crucial for preparing stock solutions and standards for analytical techniques like chromatography and spectroscopy.

This guide aims to provide the necessary theoretical grounding and practical methodologies to empower researchers in their work with **2-Ethoxybenzhydrazide**.

Physicochemical Properties of 2-Ethoxybenzhydrazide

The solubility of a molecule is intrinsically linked to its structural and chemical properties. The key physicochemical parameters for **2-Ethoxybenzhydrazide** are summarized below.

Property	Value	Source
Molecular Formula	C ₉ H ₁₂ N ₂ O ₂	[3]
Molecular Weight	180.20 g/mol	[3][4]
CAS Number	21018-13-3	[4][5]
Appearance	Solid (predicted)	-
Melting Point (T _{fus})	438.21 K (165.06 °C) (Calculated)	[4]
logP (Octanol/Water)	0.689 (Calculated)	[4]
Hydrogen Bond Donors	2	[3]
Hydrogen Bond Acceptors	3	[3]

The structure of **2-Ethoxybenzhydrazide** features a moderately polar hydrazide group capable of both donating and accepting hydrogen bonds, an aromatic ring, and an ethoxy group. Its

calculated logP value of 0.689 suggests a degree of lipophilicity, indicating that it will be more soluble in organic solvents than in water.[4]

Theoretical Principles of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

- **Polar Protic Solvents** (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given that **2-Ethoxybenzhydrazide** has hydrogen bond donor (-NHNH₂) and acceptor (C=O, -O-) sites, it is expected to exhibit favorable solubility in these solvents.
- **Polar Aprotic Solvents** (e.g., DMSO, DMF, Acetone): These solvents are polar but lack O-H or N-H bonds. They can act as hydrogen bond acceptors. The high polarity of solvents like Dimethyl Sulfoxide (DMSO) often makes them excellent solvents for a wide range of organic compounds.[6][7]
- **Non-polar Solvents** (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The polar hydrazide group of **2-Ethoxybenzhydrazide** will limit its solubility in highly non-polar solvents like hexane.[8]
- **Chlorinated Solvents** (e.g., Dichloromethane): These solvents have moderate polarity and are effective at dissolving a wide range of organic molecules.[9][10]

The overall solubility will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Quantitative Solubility Data

While specific experimental solubility data for **2-Ethoxybenzhydrazide** is not readily available in published literature, extensive data exists for the structurally analogous compound 2-Ethoxybenzamide. 2-Ethoxybenzamide differs only by the substitution of the terminal -NH₂ of the hydrazide with a hydrogen atom, making its solubility behavior an excellent and scientifically valid proxy. The following data, adapted from studies on 2-Ethoxybenzamide, provides a strong indication of the expected solubility of **2-Ethoxybenzhydrazide** in various organic solvents at different temperatures.[11]

Solvent	Solvent Type	Solubility (mole fraction, x) at 298.15 K (25 °C)	Expected Trend
N,N-Dimethylformamide (DMF)	Polar Aprotic	0.2281	Very High
Acetone	Polar Aprotic	0.1654	High
2-Butanone	Polar Aprotic	0.1502	High
1,4-Dioxane	Polar Aprotic	0.1256	High
2-Propanol	Polar Protic	0.0435	Moderate
1-Butanol	Polar Protic	0.0381	Moderate
2-Butanol	Polar Protic	0.0371	Moderate
Ethyl Formate	Polar Aprotic	0.0345	Moderate
Propyl Acetate	Polar Aprotic	0.0211	Low to Moderate
Methyl Acetate	Polar Aprotic	0.0198	Low to Moderate
1-Pentanol	Polar Protic	0.0189	Low to Moderate
n-Butyl Acetate	Polar Aprotic	0.0154	Low

Note: Data is for 2-Ethoxybenzamide and serves as a close approximation for **2-Ethoxybenzhydrazide**.[\[11\]](#)

As a general rule, the solubility of most solid solutes in organic solvents increases with temperature.[\[11\]](#)

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is the gold standard for determining equilibrium solubility. It is a robust and reliable technique that ensures the solution has reached saturation.[\[12\]](#)

Objective: To determine the equilibrium solubility of **2-Ethoxybenzhydrazide** in a selected organic solvent at a constant temperature.

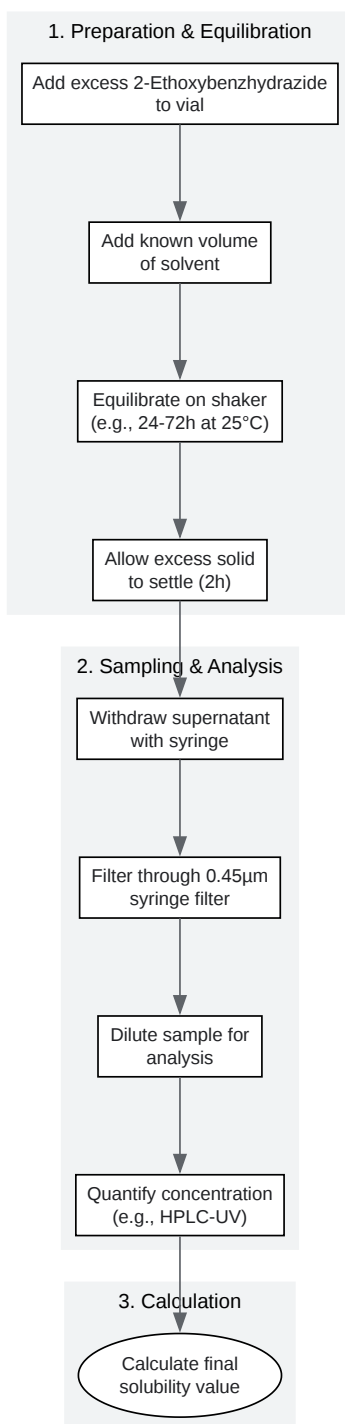
Materials:

- **2-Ethoxybenzhydrazide** (solid)
- Solvent of interest (e.g., HPLC-grade ethanol)
- Scintillation vials or sealed flasks
- Orbital shaker with temperature control (or water bath)
- Analytical balance
- Syringe filters (0.45 μm , PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Step-by-Step Methodology:

- Preparation: Add an excess amount of solid **2-Ethoxybenzhydrazide** to a series of vials. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment, ensuring saturation.
- Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
- Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Allow the samples to shake for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
 - Causality Insight: A sufficient equilibration time is critical. If the time is too short, the measured concentration will be less than the true equilibrium solubility, leading to inaccurate results. 72 hours is often used to be certain that equilibrium has been achieved for crystalline compounds.

- **Phase Separation:** After equilibration, remove the vials and let them stand undisturbed in a temperature-controlled bath for at least 2 hours. This allows the excess, undissolved solid to settle, preventing it from clogging the filter in the next step.
- **Sample Withdrawal and Filtration:** Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, pre-weighed vial.
 - **Self-Validation:** Filtration is a critical step to separate the dissolved solute from the solid phase. The use of a 0.45 μm filter is a standard practice to remove any fine particulates that could artificially inflate the measured concentration.
- **Dilution:** Accurately weigh the collected filtrate. Then, perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the chosen analytical method. Record all dilution factors meticulously.
- **Quantification:** Analyze the diluted samples using a pre-validated analytical method (see Section 6) to determine the concentration of **2-Ethoxybenzhydrazide**.
- **Calculation:** Calculate the original concentration in the saturated solution, accounting for all dilutions. Express the solubility in desired units (e.g., mg/mL, mol/L, or g/100 g solvent).



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Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) with UV detection is a precise and common method for quantifying organic compounds in solution.

Objective: To accurately determine the concentration of **2-Ethoxybenzhydrazide** in the prepared samples.

Instrumentation and Conditions (Typical):

- HPLC System: Quaternary pump, autosampler, column oven, UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 $^{\circ}$ C.
- Injection Volume: 10 μ L.
- Detection Wavelength: Determined by scanning a standard solution of **2-Ethoxybenzhydrazide** to find its λ_{max} (lambda max), typically in the 250-300 nm range for this type of chromophore.

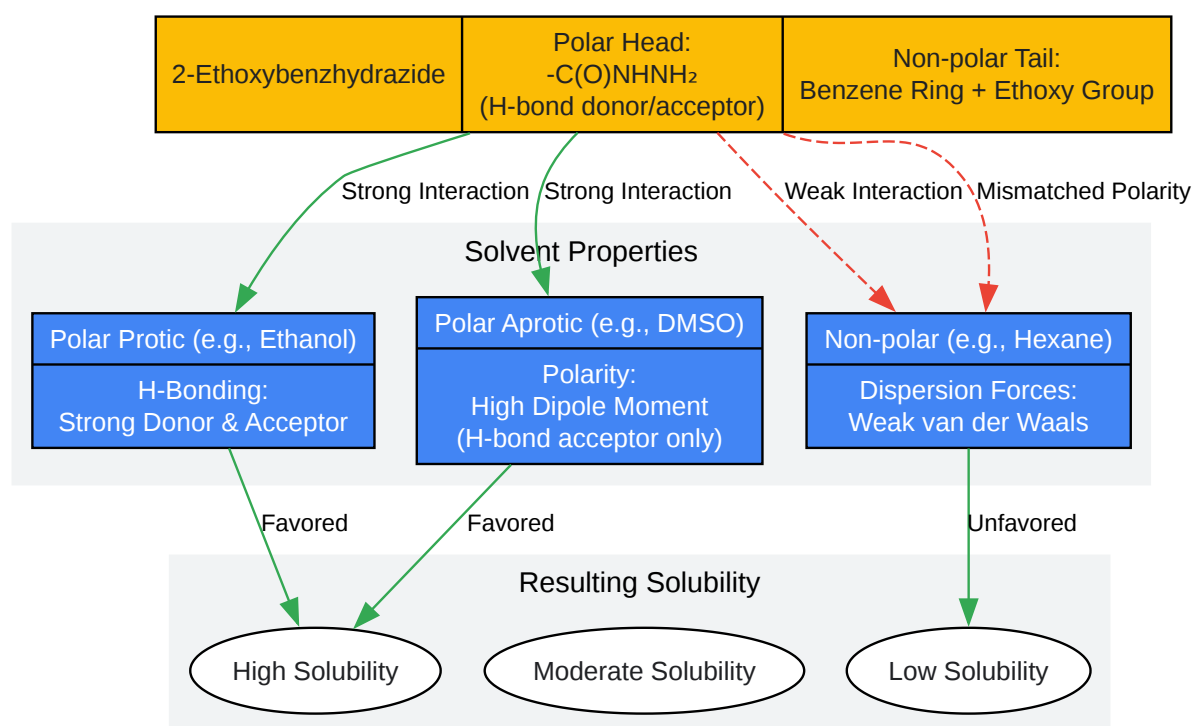
Step-by-Step Methodology:

- Standard Preparation: Prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 μ g/mL) by dissolving a precisely weighed amount of **2-Ethoxybenzhydrazide** in the mobile phase.
- Calibration Curve Construction: Inject each standard in triplicate. Plot the average peak area against the known concentration. Perform a linear regression to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2).
 - Trustworthiness: A valid calibration curve should have an R^2 value > 0.999 . This ensures a reliable linear relationship between the instrument response and the concentration, which is essential for accurate quantification of the unknown samples.

- **Sample Analysis:** Inject the diluted unknown samples (from the solubility experiment) in triplicate.
- **Concentration Calculation:** Use the average peak area of the unknown samples and the calibration curve equation to calculate the concentration in the diluted samples.
- **Final Solubility Calculation:** Use the calculated concentration and the previously recorded dilution factors to determine the original concentration of the saturated solution, which represents the solubility.

Visualization of Solubility Principles

The relationship between the solute, solvent, and resulting solubility can be visualized to better understand the underlying principles.



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Caption: Influence of Solvent Properties on the Solubility of **2-Ethoxybenzhydrazide**.

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